![molecular formula C22H24N2O4 B2547164 7-羟基-4-[[4-(2-甲氧基苯基)哌嗪-1-基]甲基]-8-甲基香豆素-2-酮 CAS No. 850150-54-8](/img/structure/B2547164.png)

7-羟基-4-[[4-(2-甲氧基苯基)哌嗪-1-基]甲基]-8-甲基香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

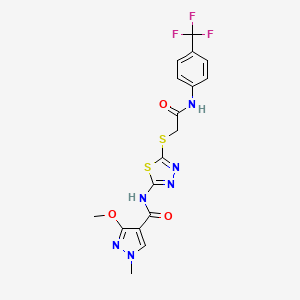

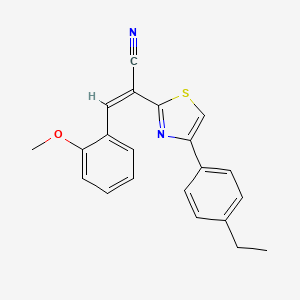

The compound 7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one is a synthetic molecule that appears to be related to a class of compounds with potential atypical antipsychotic activity. The structure of the compound suggests that it contains a chromene backbone with a piperazine moiety attached through a methoxyphenyl linker. This structural motif is common in molecules that interact with neurotransmitter systems, such as dopamine and serotonin receptors, which are targets for antipsychotic drugs .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 7-hydroxy-4-methylchromene-2-one with various alkyl halides in the presence of anhydrous potassium carbonate to yield alkoxy-substituted chromenes. These intermediates are then refluxed with arylpiperazines in toluene with triethylamine to yield the final compounds. The synthesis route is indicative of a multi-step process that allows for the introduction of different substituents, potentially modifying the compound's pharmacological properties .

Molecular Structure Analysis

While the specific molecular structure of 7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one is not detailed in the provided papers, related compounds have been studied using techniques such as NMR spectroscopy and X-ray crystallography. These techniques provide complete assignments of the molecular structure and confirm the presence of specific functional groups and their spatial arrangement .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic chemistry, involving nucleophilic substitution and amine alkylation. The reactions are carefully controlled to yield the desired products with the appropriate substituents. The presence of a methoxy group on the phenyl ring of the piperazine moiety suggests that it may influence the electronic properties of the molecule and, consequently, its reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are likely to be influenced by their molecular structure. The presence of the chromene and piperazine rings suggests a degree of rigidity, which could affect the molecule's ability to interact with biological targets. The substituents on the phenyl ring and the length of the alkyl chain are also important, as they can influence the lipophilicity and, therefore, the pharmacokinetic properties of the compound. The specific physical and chemical properties, such as solubility, melting point, and stability, are not detailed in the provided papers but are crucial for the compound's potential as a drug candidate .

科学研究应用

DNA结合和细胞染色应用

与“7-羟基-4-[[4-(2-甲氧基苯基)哌嗪-1-基]甲基]-8-甲基香豆素-2-酮”结构相关的化合物已被探索其与DNA结合的能力,特别是通过与双链DNA的小沟相互作用。合成染料Hoechst 33258就是一个例子,以其对B-DNA小沟中AT富集序列的强亲和力而闻名。这一特性使Hoechst及其类似物在细胞生物学中用于染色体和细胞核染色、流式细胞术以及植物染色体分析中发挥作用,突显了它们在识别和定量DNA以及研究细胞结构方面的应用(Issar & Kakkar, 2013)。

药物设计和治疗应用

哌嗪衍生物,是所关注化合物中存在的一个结构特征,具有广泛的治疗用途。这些用途包括抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒、心脏保护、抗炎以及成像剂。哌嗪环作为药效团的灵活性已导致其在合理设计用于各种疾病的药物中的使用,展示了类似化合物在药物化学和药物发现中的潜力(Rathi et al., 2016)。

神经保护和药理特性

与指定分子结构相似的化合物已被研究其神经保护、免疫调节、抗癌、肝保护、心血管保护和抗微生物活性。这些研究为探索这类化合物作为多靶点替代药物奠定了基础,可能有助于开发具有多样药理作用的新型治疗剂(Zhang et al., 2015)。

抗微生物和抗结核活性

哌嗪类似物也因其抗微生物特性而备受关注,特别是对抗结核分枝杆菌(MTB),包括多药耐药(MDR)和广泛耐药(XDR)菌株。这项研究强调了含哌嗪化合物在应对结核病和其他传染病等全球健康挑战中的潜力(Girase et al., 2020)。

作用机制

Target of action

“7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one” is a chromenone derivative. Chromenones are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of action

The mode of action of chromenones can vary depending on the specific targets they interact with. For example, some chromenones can inhibit enzyme activity, while others can modulate receptor signaling .

Biochemical pathways

The affected pathways would depend on the specific targets of the chromenone. For instance, if the chromenone targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt that pathway .

Pharmacokinetics

The ADME properties of chromenones can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of chromenones can include changes in cell signaling, gene expression, and metabolic activity, depending on their specific targets .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of chromenones .

安全和危害

未来方向

属性

IUPAC Name |

7-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-15-19(25)8-7-17-16(13-21(26)28-22(15)17)14-23-9-11-24(12-10-23)18-5-3-4-6-20(18)27-2/h3-8,13,25H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWABHWAZXGPIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)

![5-[(4-Fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2547087.png)

![N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547096.png)

![2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2547097.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547099.png)

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2547101.png)